molecular formula C15H28O2 B14172787 Propan-2-yl 3-butyloct-2-enoate CAS No. 922525-97-1

Propan-2-yl 3-butyloct-2-enoate

Cat. No.: B14172787
CAS No.: 922525-97-1
M. Wt: 240.38 g/mol
InChI Key: JASTUDGOFXNXBH-UHFFFAOYSA-N
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Description

Propan-2-yl 3-butyloct-2-enoate is an α,β-unsaturated ester characterized by an isopropyl (propan-2-yl) ester group and a branched alkenoic acid chain. Its structure comprises:

  • Ester group: Propan-2-yl (C3H7O) linked via an oxygen atom.
  • Acid moiety: A 3-butyl-substituted oct-2-enoic acid chain, featuring a double bond at the C2 position and a butyl group at C3.

This compound is synthesized through esterification of 3-butyloct-2-enoic acid with isopropyl alcohol under acid catalysis.

Properties

CAS No.

922525-97-1

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

propan-2-yl 3-butyloct-2-enoate

InChI

InChI=1S/C15H28O2/c1-5-7-9-11-14(10-8-6-2)12-15(16)17-13(3)4/h12-13H,5-11H2,1-4H3

InChI Key

JASTUDGOFXNXBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CC(=O)OC(C)C)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 3-butyloct-2-enoate can be synthesized through esterification, where propan-2-ol reacts with 3-butyloct-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-butyloct-2-enoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Amides or different esters.

Scientific Research Applications

Propan-2-yl 3-butyloct-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

    Medicine: Research into drug delivery systems may utilize this ester due to its potential to form biocompatible and biodegradable materials.

    Industry: It is employed in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism by which propan-2-yl 3-butyloct-2-enoate exerts its effects involves the hydrolysis of the ester bond by esterases, leading to the formation of propan-2-ol and 3-butyloct-2-enoic acid. These products can then participate in various biochemical pathways, depending on the biological context.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following compounds share functional or structural similarities with Propan-2-yl 3-butyloct-2-enoate:

Compound Name Molecular Formula Molecular Weight Key Features Stability/Reactivity Insights Applications References
This compound C15H26O2 238.37 g/mol α,β-unsaturated ester; branched chain Susceptible to Michael addition; slow hydrolysis due to steric hindrance Fragrances, polymer additives Inferred
Butan-2-yl 3-(butan-2-yloxy)propanoate C11H22O3 202.29 g/mol Ether-ester hybrid; branched substituents Hydrolysis slower than linear esters; lower polarity Solvents, surfactants
Methyl 2-benzoylamino-3-arylaminobut-2-enoate C19H20N2O3 332.38 g/mol Enamino ester; aromatic substituents High reactivity in cyclization reactions Precursor for heterocyclic compounds
Propoxur (2-isopropoxyphenyl methylcarbamate) C11H15NO3 209.24 g/mol Carbamate ester; aromatic ring Rapid hydrolysis in alkaline media Insecticide

Reactivity and Stability

  • Hydrolysis Rates: this compound exhibits slower hydrolysis compared to linear esters (e.g., methyl esters) due to steric shielding of the ester group by the branched isopropyl and butyl groups . Propoxur, a carbamate ester, undergoes rapid hydrolysis in alkaline conditions, releasing toxic methylcarbamic acid, unlike the target compound .
  • Electrophilic Reactivity: The α,β-unsaturated system in this compound facilitates conjugate additions, whereas saturated esters like butan-2-yl 3-(butan-2-yloxy)propanoate lack this reactivity .
  • Thermal Stability: Enamino esters (e.g., methyl 2-benzoylamino-3-arylaminobut-2-enoates) decompose at lower temperatures due to intramolecular cyclization, whereas this compound is more thermally stable .

Computational and Analytical Insights

  • Density Functional Theory (DFT): Becke’s hybrid functional (B3LYP) can model the electronic structure of α,β-unsaturated esters, predicting frontier molecular orbitals and hardness (η) values . For this compound, η ≈ 3.2 eV (estimated), comparable to other unsaturated esters.

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